molecular formula C12H12Cl2N2O2 B8053435 Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8053435
M. Wt: 287.14 g/mol
InChI Key: OXFUOHQWUQTICB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[111]pentane-1-carboxylate is a synthetic organic compound characterized by its unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms on the pyrazine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazine N-oxides, while substitution reactions could produce a variety of pyrazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a drug candidate. The bicyclo[1.1.1]pentane core is considered a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug molecules . This makes it a promising candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high rigidity and stability. It may also find applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain natural molecules, potentially allowing it to bind to enzymes or receptors with high affinity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane, such as those with different substituents at the bridgehead positions, are similar in structure and may have comparable properties.

    Pyrazine Derivatives: Compounds with pyrazine rings substituted with different functional groups can also be considered similar, as they share the pyrazine core structure.

Uniqueness

What sets Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate apart is the combination of the bicyclo[1.1.1]pentane core with the dichloropyrazine moiety. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-2-18-10(17)12-4-11(5-12,6-12)8-9(14)16-7(13)3-15-8/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFUOHQWUQTICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)C3=NC=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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